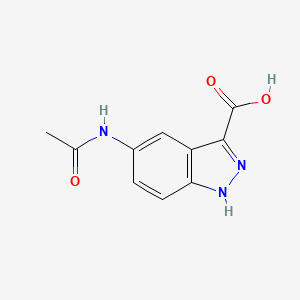
5-Acetamido-1H-indazole-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Acetamido-1H-indazole-3-carboxylic acid is a nitrogen-containing heterocyclic compound that belongs to the indazole family. Indazoles are known for their significant biological and pharmacological activities, making them valuable in medicinal chemistry and drug development . The compound’s structure consists of an indazole core with an acetamido group at the 5-position and a carboxylic acid group at the 3-position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method for synthesizing 1H-indazole-3-carboxylic acid derivatives involves the diazotization reaction. This method features operational simplicity, mild reaction conditions, rapid reaction rates, high yields, and a wide substrate scope . The process typically involves the direct conversion of ortho-aminobenzacetamides and ortho-aminobenzacetates to the corresponding 1H-indazole-3-carboxylic acid derivatives under the action of diazotization reagents .
Industrial Production Methods
Industrial production methods for 5-Acetamido-1H-indazole-3-carboxylic acid are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions for high yield and purity, can be applied to the synthesis of this compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Acetamido-1H-indazole-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
5-Acetamido-1H-indazole-3-carboxylic acid has various scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 5-Acetamido-1H-indazole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s indazole core allows it to bind to various enzymes and receptors, modulating their activity. For example, indazole derivatives are known to inhibit certain kinases, which play a crucial role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation.
Comparación Con Compuestos Similares
Similar Compounds
1H-Indazole-3-carboxylic acid: Lacks the acetamido group at the 5-position.
5-Chloro-1H-indazole-3-carboxylic acid: Contains a chlorine atom instead of an acetamido group at the 5-position.
1H-Indazole-3-carboxamide: Has an amide group at the 3-position instead of a carboxylic acid group.
Uniqueness
5-Acetamido-1H-indazole-3-carboxylic acid is unique due to the presence of both an acetamido group and a carboxylic acid group on the indazole core. This unique combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C10H9N3O3 |
|---|---|
Peso molecular |
219.20 g/mol |
Nombre IUPAC |
5-acetamido-1H-indazole-3-carboxylic acid |
InChI |
InChI=1S/C10H9N3O3/c1-5(14)11-6-2-3-8-7(4-6)9(10(15)16)13-12-8/h2-4H,1H3,(H,11,14)(H,12,13)(H,15,16) |
Clave InChI |
IMFINXIOCILOGP-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC2=C(C=C1)NN=C2C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


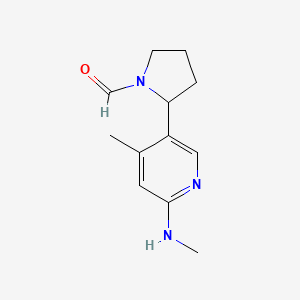
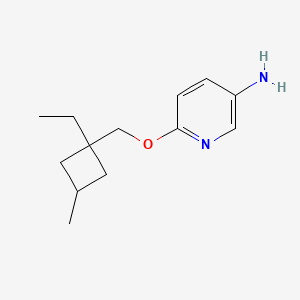
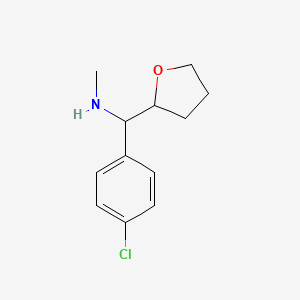
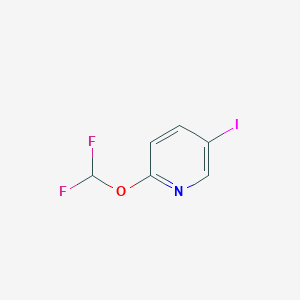
![4-Amino-3-methylthieno[3,2-c]pyridine-7-carboxylicacid](/img/structure/B13016377.png)

![5-Fluoro-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B13016384.png)
![N,4'-Dimethyl-3,4,5,6-tetrahydro-[2,3'-bipyridin]-6'-amine](/img/structure/B13016394.png)
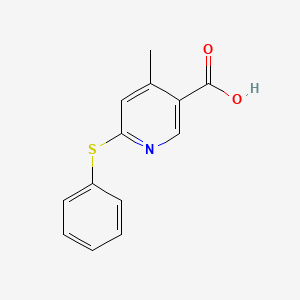

![Tert-butyl3-[cyano(fluoro)methyl]azetidine-1-carboxylate](/img/structure/B13016405.png)
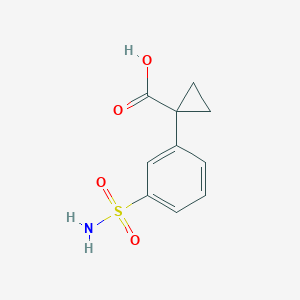

![2-{Bicyclo[3.2.1]octan-3-yl}ethan-1-ol](/img/structure/B13016435.png)
